Methyl 4-amino-2-bromo-6-fluorobenzoate
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Overview
Description
Methyl 4-amino-2-bromo-6-fluorobenzoate is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a fluorine atom attached to the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-bromo-6-fluorobenzoate typically involves the esterification of 4-amino-2-bromo-6-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-bromo-6-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Ester hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to form 4-amino-2-bromo-6-fluorobenzoic acid and methanol.
Condensation reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiourea. Reactions are typically carried out in polar solvents such as water or ethanol.
Ester hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Condensation reactions: Reagents such as aldehydes or ketones are used, often in the presence of a dehydrating agent like anhydrous magnesium sulfate.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 4-amino-2-hydroxy-6-fluorobenzoate or 4-amino-2-thio-6-fluorobenzoate.
Ester hydrolysis: The major product is 4-amino-2-bromo-6-fluorobenzoic acid.
Condensation reactions: Products include imines or amides derived from the amino group.
Scientific Research Applications
Methyl 4-amino-2-bromo-6-fluorobenzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-bromo-6-fluorobenzoate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-bromo-6-fluorobenzoate: Similar in structure but with different positions of the amino and bromo groups.
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Contains a methyl group instead of an amino group.
Methyl 4-bromo-2-fluorobenzoate: Lacks the amino group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 4-amino-2-bromo-6-fluorobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of both electron-withdrawing (bromo and fluoro) and electron-donating (amino) groups allows for fine-tuning of its chemical properties and interactions.
Properties
IUPAC Name |
methyl 4-amino-2-bromo-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHEFATOSAMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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